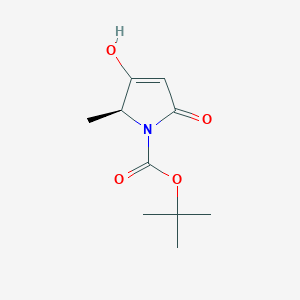

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate

描述

属性

IUPAC Name |

tert-butyl (2S)-3-hydroxy-2-methyl-5-oxo-2H-pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c1-6-7(12)5-8(13)11(6)9(14)15-10(2,3)4/h5-6,12H,1-4H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STOXJZVUXFUVOA-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=CC(=O)N1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=CC(=O)N1C(=O)OC(C)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30724904 | |

| Record name | tert-Butyl (2S)-3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223678-66-8 | |

| Record name | tert-Butyl (2S)-3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30724904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Formation of the Pyrrolidinone Core

- Starting from the chiral amino acid derivative, cyclization is performed under mild conditions using stannoxane catalysts or other lactamization agents.

- The reaction typically proceeds in organic solvents such as dry tetrahydrofuran (THF) or toluene, often under reflux or mild heating (e.g., 60–100 °C) to promote ring closure.

Introduction of the Hydroxyl Group at C-3

- The 3-hydroxy substituent is introduced via controlled oxidation or epoxidation followed by regioselective ring opening.

- For example, epoxidation using meta-chloroperbenzoic acid (m-CPBA) on a suitable precursor followed by acid-catalyzed ring opening yields the hydroxylated product with high diastereoselectivity (up to 100%).

- The hydroxyl group configuration is controlled by the stereochemistry of the starting material and reaction conditions.

Installation of the Methyl Group at C-2

- The methyl substituent at the 2-position is introduced either by alkylation of the corresponding lactam or by using methyl-substituted starting materials.

- Alkylation is typically done under basic conditions using sodium hydride (NaH) in dry THF, followed by addition of tert-butyl 1H-pyrrole-1-carboxylate or related reagents.

Protection and Purification

- The Boc group is installed or maintained using Boc2O (di-tert-butyl dicarbonate) and catalytic DMAP (4-dimethylaminopyridine) in solvents like acetonitrile or THF at low temperature to room temperature.

- Purification is achieved by column chromatography on silica gel using hexane/ethyl acetate mixtures, yielding the compound as a colorless oil or solid with yields ranging from 40% to 85% depending on the step.

Representative Preparation Procedure (Summarized)

Reaction Optimization and Scalability

- The synthesis has been optimized for scalability, with multi-gram to hundred-gram scale preparations reported using one-pot procedures combining debenzylation, ring hydrogenation, and lactamization steps.

- Reaction times, temperatures, and reagent equivalents have been fine-tuned to maximize yield and stereoselectivity while minimizing by-products.

- Use of environmentally friendly solvents and catalyst-free conditions has been explored for related pyrrole derivatives, although the Boc-protected pyrrolidinone synthesis typically requires organic solvents and controlled conditions.

Analytical and Structural Confirmation

- The identity and purity of the compound are confirmed by NMR spectroscopy, showing characteristic signals consistent with literature data for the target compound and intermediates.

- X-ray crystallography has been used to confirm stereochemistry and molecular structure in related compounds with similar scaffolds.

- Mass spectrometry and chromatographic methods (HPLC) are employed for purity assessment and reaction monitoring.

This comprehensive overview synthesizes data from peer-reviewed organic chemistry literature and experimental reports, providing a professional and authoritative guide to the preparation of this compound. The methods emphasize stereoselective synthesis starting from chiral amino acid derivatives, strategic protection, and controlled functional group transformations to achieve high yields and purity.

化学反应分析

Types of Reactions

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a ketone.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of an alcohol derivative.

Substitution: Formation of various substituted pyrrole derivatives.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of pyrrole compounds, including (S)-tert-butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, exhibit antimicrobial properties. These compounds have been synthesized and tested against various bacterial strains, demonstrating efficacy that could lead to the development of new antibiotics .

Anticancer Properties

Studies have shown that certain pyrrole derivatives can inhibit cancer cell proliferation. The compound's structure allows it to interact with biological targets involved in cell growth and apoptosis. For instance, research has highlighted its potential in targeting specific pathways in cancer cells, suggesting a role in anticancer drug development .

Organic Synthesis

Building Block for Heterocycles

this compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups facilitate various chemical transformations, making it useful in the preparation of novel materials and pharmaceuticals .

Reagent in Chemical Reactions

This compound can act as a reagent in several organic reactions, including Michael additions and cycloadditions. Its reactivity profile allows chemists to utilize it in synthesizing other valuable chemical entities efficiently .

Material Science

Polymer Chemistry

The incorporation of this compound into polymer matrices has been explored for enhancing material properties. Its ability to form cross-links can improve the mechanical strength and thermal stability of polymers .

Nanomaterials Development

Recent advancements have demonstrated the potential use of this compound in the synthesis of nanomaterials. By modifying its structure, researchers can create nanoparticles with specific functionalities for applications in drug delivery and imaging .

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Antimicrobial Activity of Pyrrole Derivatives | To evaluate the antimicrobial effects of pyrrole derivatives | Showed significant inhibition against Gram-positive bacteria |

| Synthesis of Novel Heterocycles | To develop new synthetic routes using pyrrole derivatives | Successfully synthesized complex heterocycles with improved yields |

| Polymer Enhancement Studies | To assess the impact of pyrrole compounds on polymer properties | Enhanced mechanical strength and thermal stability observed |

作用机制

The mechanism of action of (S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The presence of the hydroxy and carbonyl groups allows it to participate in hydrogen bonding and other interactions, influencing its biological activity.

相似化合物的比较

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related tert-butyl-substituted pyrrolidinone derivatives, focusing on molecular features, synthesis, and applications.

Structural and Functional Group Variations

Key Observations:

- Substituent Effects : The target compound’s hydroxyl and methyl groups contrast with nitro and aryl substituents in analogs (e.g., 4f, 4d). Nitro groups enhance electron-withdrawing properties, influencing reactivity in Michael additions , while the hydroxyl group in the target compound may facilitate hydrogen bonding, affecting solubility and crystallization .

- Physical State : Solid analogs (e.g., 4f, cis-tert-butyl) likely exhibit higher crystallinity due to symmetric substituents or hydrogen-bonding capacity, whereas oily compounds (e.g., 4d) lack such interactions .

生物活性

(S)-tert-Butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features suggest various biological activities, particularly in the fields of antiviral and antibacterial research. This article explores the biological activity of this compound, supported by case studies, research findings, and data tables.

- Molecular Formula : C10H15NO4

- Molecular Weight : 213.23 g/mol

- CAS Number : 223678-66-8

- Purity : ±97% .

Biological Activity Overview

Research indicates that pyrrole derivatives, including this compound, exhibit various biological activities:

-

Antiviral Activity :

- Compounds with similar structures have been shown to have antiviral properties against several viruses. For instance, certain β-amino acid moiety-containing heterocycles demonstrated antiviral activity against tobacco mosaic virus and herpes simplex virus (HSV) .

- In a study, pyrrole derivatives exhibited significant anti-HSV activity, suggesting that modifications to the pyrrole structure could enhance antiviral efficacy .

-

Antibacterial Activity :

- Pyrrole derivatives have been recognized for their antibacterial properties. A study reported that pyrrolyl benzamide derivatives showed activity against Staphylococcus aureus with MIC values as low as 3.125 μg/mL .

- Another research highlighted that certain pyrrole derivatives inhibited Mycobacterium tuberculosis with promising MIC values, indicating potential for developing new antituberculosis agents .

Table 1: Antiviral and Antibacterial Activities of Pyrrole Derivatives

The mechanisms through which this compound exerts its biological effects are still under investigation. However, the following pathways are suggested based on related compounds:

-

Inhibition of Viral Replication :

- Many pyrrole derivatives interfere with viral replication processes by inhibiting key viral enzymes or blocking viral entry into host cells.

-

Bacterial Cell Wall Disruption :

- Some compounds disrupt bacterial cell wall synthesis or function, leading to cell lysis and death.

常见问题

Basic Synthesis

Q: What is a standard synthetic route for preparing (S)-tert-butyl 3-hydroxy-2-methyl-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate? A: A common method involves coupling reactions using mixed anhydride intermediates. For example, carboxylate precursors are activated with reagents like isobutyl chloroformate in the presence of DIPEA (diisopropylethylamine) in CH₂Cl₂. Subsequent reaction with hydroxylamine derivatives, followed by purification via flash chromatography (silica gel, ethyl acetate/hexane gradients), yields the target compound in ~59% yield. Key steps include monitoring reaction progress via LC-MS and rigorous washing with acidic/basic solutions to remove impurities .

Basic Characterization

Q: Which spectroscopic techniques are critical for confirming the structure of this compound? A:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., tert-butyl singlet at ~1.4 ppm, lactam carbonyl at ~170 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretch at ~1750 cm⁻¹, hydroxyl at ~3400 cm⁻¹) .

- HRMS : Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .

- HPLC with chiral columns (e.g., DAICEL CHIRALPAK IC) verifies enantiomeric purity .

Basic Safety and Handling

Q: What precautions are necessary when handling this compound? A:

- PPE : Full-body protective clothing, nitrile gloves, and safety goggles.

- Respiratory Protection : Use NIOSH-certified P95 respirators for dust/aerosols .

- Storage : -20°C in airtight containers under inert gas to prevent hydrolysis/oxidation .

- Waste Disposal : Avoid drainage; neutralize with mild acid/base before incineration .

Basic Crystallography

Q: How is the crystal structure of this compound determined? A:

Data Collection : Single-crystal X-ray diffraction (Mo/Kα radiation).

Structure Solution : Use SHELXS/SHELXD for phase determination .

Refinement : SHELXL for anisotropic displacement parameters and hydrogen bonding networks .

Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots and packing diagrams .

Advanced Synthesis

Q: How are catalytic asymmetric methods applied to synthesize enantiopure derivatives? A: Rhodium-catalyzed vinylogous Michael additions with chiral ligands (e.g., [Rh(cod)Cl]₂) enable stereoselective introduction of substituents. For example, benzo[d][1,3]dioxol-5-ylboronic acid reacts with the pyrrolidine core under optimized conditions (0.05 equiv catalyst, THF, 25°C) to yield enantiomerically enriched products (>90% ee) .

Advanced Crystallography

Q: How are high-resolution or twinned data challenges addressed during refinement? A:

- Twinning : Use SHELXL’s TWIN/BASF commands to model twin domains .

- High-Resolution Data : Apply restraints for anisotropic displacement parameters (ADPs) and refine hydrogen positions using DFT-calculated geometries .

- Validation : Check R-factor convergence and Fo/Fc maps for residual electron density .

Advanced Hydrogen Bonding Analysis

Q: How are hydrogen bonding patterns analyzed to predict crystal packing? A: Graph-set analysis (e.g., Etter’s rules) categorizes motifs like chains (C(4)), rings (R₂²(8)), or self-assembled dimers. For example, the hydroxyl and carbonyl groups in this compound form intermolecular O–H···O bonds, stabilizing a 2D sheet structure. Software like Mercury or CrystalExplorer quantifies bond distances/angles .

Advanced Pharmacological Evaluation

Q: What in vitro assays assess the biological activity of derivatives? A:

- Enzyme Inhibition : Amplex-Red fluorescence assays (e.g., ATX inhibition at 10 µM) .

- Solubility : HT-Solubility assays in phosphate buffer (pH 7.4) .

- Metabolic Stability : Glutathione adduct screening via LC-MS/MS .

Advanced Data Contradictions

Q: How are discrepancies in spectroscopic or crystallographic data resolved? A:

- NMR Signal Overlap : Use 2D techniques (COSY, HSQC) or variable-temperature NMR .

- Crystallographic Disorder : Apply PART commands in SHELXL to model split positions .

- Mass Spec Ambiguity : Cross-validate with isotopic patterns or high-resolution TOF analyzers .

Advanced Enantiomeric Analysis

Q: How is enantiomeric purity validated for chiral derivatives? A: Chiral HPLC using ethanol/hexane mobile phases (DAICEL CHIRALPAK IC column, 254 nm detection) resolves enantiomers (e.g., tR = 12.3 min vs. 15.7 min). Optical rotation ([α]D) values are compared to literature (e.g., [α]D²⁴ = +32.5° in CHCl₃) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。